Scyllo-inosamine, also known as 1-amino-1-deoxy-scyllo-inositol, is a naturally occurring aminocyclitol. It serves as a key precursor in the biosynthesis of various aminoglycoside antibiotics, including 2-deoxystreptamine (DOS) containing antibiotics such as butirosin, neomycin, and kanamycin [, , , , , , , ]. Additionally, scyllo-inosamine is a crucial intermediate in the formation of rhizopine, a compound produced by certain strains of nitrogen-fixing bacteria like Sinorhizobium meliloti within legume root nodules [, , , , , , , ]. This compound plays a significant role in the competitive ability of these bacteria within the rhizosphere.
1-Amino-1-deoxy-scyllo-inositol is a cyclitol derivative, specifically classified as an amino cyclitol. It is structurally related to scyllo-inositol, with an amino group substituting one of the hydroxyl groups. This compound is notable for its potential roles in various biological processes and therapeutic applications.
The synthesis of 1-amino-1-deoxy-scyllo-inositol typically involves several key steps:
The synthesis can also be achieved through fermentation processes in specific microorganisms, which naturally produce this compound. This biotechnological method is preferred for its sustainability and efficiency .
The molecular structure of 1-amino-1-deoxy-scyllo-inositol features a six-membered ring with five hydroxyl groups and one amino group. The compound's stereochemistry is crucial for its biological activity.
1-Amino-1-deoxy-scyllo-inositol participates in various chemical reactions:
Common reagents for these reactions include:
At the molecular level, 1-amino-1-deoxy-scyllo-inositol interacts with various enzymes, notably glucocerebrosidase, where it acts as an inhibitor. This interaction is critical in understanding its potential therapeutic effects.
The binding of this compound to enzymes affects cellular signaling pathways, particularly those involving inositol phosphates, influencing various biochemical processes .
The compound appears as a white crystalline powder with high solubility in water due to its polar functional groups.
1-Amino-1-deoxy-scyllo-inositol has diverse applications across several fields:
1-Amino-1-deoxy-scyllo-inositol (C₆H₁₃NO₅) is a derivative of the scyllo-inositol cyclohexanehexol backbone, where the hydroxyl group at the C1 position is replaced by an amino group (-NH₂). This substitution creates a chiral center at C1, fundamentally altering the molecule’s electronic distribution and hydrogen-bonding capabilities. The parent scyllo-inositol structure exhibits a symmetrical "chair" conformation with all hydroxyl groups in equatorial positions, but amino substitution introduces structural asymmetry. X-ray crystallography reveals that the amino group adopts an equatorial orientation, minimizing steric strain while enabling hydrogen bonding with adjacent hydroxyl groups [5] [9]. The molecule retains the rigid cyclohexane ring but gains zwitterionic character in physiological conditions, as the amino group can protonate to form -NH₃⁺, influencing its solubility and ionic interactions [6].
In scyllo-inositol, all six hydroxyl groups are equatorial, conferring exceptional conformational stability. The substitution of C1-OH with -NH₂ preserves this equatorial alignment for the amino group, while the remaining five hydroxyl groups maintain their equatorial positions. This configuration prevents steric clashes and stabilizes the molecule through intramolecular hydrogen bonding between the C1-NH₂ and C2-OH groups. Computational models indicate a hydrogen bond length of ~2.7 Å, enhancing ring rigidity compared to myo-inositol derivatives, where axial hydroxyls create strain [3] [7]. The equatorial amino group also facilitates interactions with biological targets, such as amyloid-β peptides, by exposing both hydrogen bond donors (NH) and acceptors (N) [7].
Unlike myo-inositol (the most abundant inositol isomer) with five equatorial and one axial hydroxyl, 1-amino-1-deoxy-scyllo-inositol exhibits full equatorial substitution, eliminating ring puckering. Key distinctions include:
Table 1: Comparative Properties of Inositol Derivatives
Property | 1-Amino-1-deoxy-scyllo-inositol | myo-Inositol | scyllo-Inositol |
---|---|---|---|
Molecular Formula | C₆H₁₃NO₅ | C₆H₁₂O₆ | C₆H₁₂O₆ |
Functional Groups | 1° amino, 5 OH | 6 OH | 6 OH |
Melting Point | 237–240°C (dec.) | 225–227°C | 270°C (dec.) |
Aqueous Solubility | High (>50 mg/mL) | High (∼77 mg/mL) | Moderate (~14 mg/mL) |
Charge at pH 7 | +1 (amino protonation) | 0 | 0 |
Amino substitution at C1 induces minimal distortion to the scyllo-inositol chair conformation due to the equatorial position. However, it significantly alters electronic and steric properties:
Table 2: Physicochemical Properties of 1-Amino-1-deoxy-scyllo-inositol
Property | Value | Reference Source |
---|---|---|
CAS Registry No. | 16051-25-5 (free base); 4933-84-0 (HCl salt) | [5] [2] |
Molecular Weight | 179.17 g/mol (free base); 215.63 g/mol (HCl) | [5] [2] |
Appearance | Off-white crystalline solid (free base); White solid (HCl) | [5] [2] |
Melting Point | 237–240°C (dec., free base); 265–270°C (dec., HCl) | [5] [2] |
Solubility | Water-soluble (>50 mg/mL) | [5] [8] |
IUPAC Name | (1R,2S,4R,5S)-6-Aminocyclohexane-1,2,3,4,5-pentol | [6] |
The amino modification confers unique bioactivity, particularly in neurodegenerative disease contexts. Whereas scyllo-inositol directly inhibits β-amyloid fibrillization, 1-amino-1-deoxy-scyllo-inositol stabilizes nontoxic protofibrils via electrostatic interactions between its protonated amino group and glutamate/aspartate residues in amyloid-β. This mechanism diverges from scyllo-inositol’s hydrogen-bonding mode [3] [7]. Additionally, it serves as a biosynthetic precursor in aminoglycoside antibiotics like streptomycin, where it is enzymatically phosphorylated to form bluensidine [9] [10]. Its transport across the blood-brain barrier via sodium-dependent myo-inositol transporters further highlights therapeutic potential [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7